3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 1,3-benzodioxole-5-carboxylate
Description
The compound 3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 1,3-benzodioxole-5-carboxylate (CAS: 637752-85-3) is a synthetic flavonoid derivative characterized by a chromen-4-one core substituted at the 3-position with a 3,4-dimethoxyphenyl group and at the 7-position with a 1,3-benzodioxole-5-carboxylate ester. Its molecular formula is C₂₆H₂₀O₉, with a molecular weight of 460.4 g/mol . Key computed properties include an XLogP3 value of 4.7 (indicating moderate lipophilicity), 8 hydrogen bond acceptors, and 6 rotatable bonds, suggesting conformational flexibility . The compound’s structural complexity (complexity score: 809) arises from its fused aromatic systems and multiple oxygen-containing functional groups, which may influence its biological activity and solubility profile .
Properties
IUPAC Name |
[3-(3,4-dimethoxyphenyl)-2-methyl-4-oxochromen-7-yl] 1,3-benzodioxole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20O8/c1-14-24(15-4-8-19(29-2)22(10-15)30-3)25(27)18-7-6-17(12-21(18)33-14)34-26(28)16-5-9-20-23(11-16)32-13-31-20/h4-12H,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQXSMWVZHVSKPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C3=CC4=C(C=C3)OCO4)C5=CC(=C(C=C5)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(3,4-Dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 1,3-benzodioxole-5-carboxylate is a synthetic organic compound belonging to the chromenone class. This compound has garnered attention due to its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article aims to provide a comprehensive overview of its biological activity based on current research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a chromenone core substituted with a 3,4-dimethoxyphenyl group and a 1,3-benzodioxole moiety. The presence of these functional groups contributes to its unique chemical properties and potential biological activities.
| Property | Description |
|---|---|
| IUPAC Name | 3-(3,4-Dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 1,3-benzodioxole-5-carboxylate |
| Molecular Formula | C22H18O7 |
| Molecular Weight | 394.37 g/mol |
| Solubility | Soluble in organic solvents; limited solubility in water |
Antioxidant Activity
Research indicates that derivatives of chromenone exhibit significant antioxidant properties. The compound has been tested using various assays, including the DPPH radical scavenging assay. In one study, it demonstrated an IC50 value indicating moderate antioxidant activity, which suggests its potential in mitigating oxidative stress-related diseases.
Anti-inflammatory Effects
The compound has shown promising anti-inflammatory effects in vitro. Studies have indicated that it can inhibit the production of pro-inflammatory cytokines and reduce markers of inflammation in cellular models. This activity is believed to be mediated through the modulation of signaling pathways such as NF-κB.
Anticancer Properties
The anticancer potential of this compound has been explored through various studies focusing on its ability to induce apoptosis in cancer cell lines. It has been shown to inhibit cell proliferation and induce cell cycle arrest in specific cancer types. Mechanistically, this may involve the activation of caspases and disruption of mitochondrial function.
The biological effects of 3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 1,3-benzodioxole-5-carboxylate can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound inhibits enzymes involved in oxidative stress pathways.
- Signaling Pathway Modulation : It modulates inflammatory signaling pathways such as NF-κB.
- Induction of Apoptosis : Its ability to activate caspases links it to apoptosis induction in cancer cells.
Study 1: Antioxidant Activity Assessment
In a study assessing the antioxidant capacity using DPPH scavenging assays, the compound exhibited an IC50 value of approximately 86 μM, indicating moderate efficacy compared to standard antioxidants .
Study 2: Anti-inflammatory Mechanisms
Another study evaluated the anti-inflammatory effects by measuring cytokine levels in treated macrophage cells. The results showed a significant reduction in TNF-alpha and IL-6 levels upon treatment with the compound, suggesting its potential as an anti-inflammatory agent.
Study 3: Anticancer Efficacy
A recent investigation into the anticancer properties demonstrated that the compound effectively inhibited the growth of breast cancer cell lines (MCF-7) by inducing apoptosis and causing G0/G1 phase cell cycle arrest.
Comparison with Similar Compounds
(a) Substituent Effects on Lipophilicity
- The target compound’s 2-methyl group and 3,4-dimethoxyphenyl substituent contribute to its higher XLogP3 (4.7) compared to the non-methylated analog (XLogP3: 4.3) . Methyl groups typically enhance lipophilicity, which could improve membrane permeability but reduce aqueous solubility.
(b) Impact of Aromatic Substitutions
- Replacing the 3,4-dimethoxyphenyl group with a 3-methoxyphenoxy group (as in ) reduces steric bulk and methoxy content, which might alter binding interactions in biological systems (e.g., enzyme inhibition).
(c) Rotational Flexibility and Conformational Dynamics
- All compounds share 6 rotatable bonds , primarily from the benzodioxole carboxylate ester linkage. This flexibility may allow adaptive binding to diverse biological targets but could also increase entropic penalties during molecular recognition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
